molecular formula C15H21NO4S B2414339 N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 726150-16-9

N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2414339
CAS No.: 726150-16-9
M. Wt: 311.4
InChI Key: JGCSZJUZGUVMLG-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a unique structure that includes a benzodioxine ring, which is a fused bicyclic system containing oxygen atoms, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-amine with cyclohexylmethylamine in the presence of a sulfonyl chloride reagent. The reaction is carried out under basic conditions, often using a base such as sodium carbonate or potassium carbonate, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-amine
  • N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-thiol

Uniqueness

N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its sulfonamide group, which imparts significant biological activity. Compared to its analogs, this compound exhibits enhanced antibacterial properties and potential enzyme inhibition, making it a valuable candidate for further research and development in medicinal chemistry .

Biological Activity

N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H21NO4S
  • Molecular Weight : 311.4 g/mol

This compound belongs to a class of sulfonamides that exhibit diverse biological activities, including enzyme inhibition and potential therapeutic effects against neurodegenerative diseases.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For instance, a series of sulfonamides derived from 2,3-dihydro-1,4-benzodioxan were tested for their ability to inhibit acetylcholinesterase and α-glucosidase enzymes:

Compound NameAcetylcholinesterase IC50 (µM)α-Glucosidase IC50 (µM)
N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide26.25 ± 0.11N/A
N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide58.13 ± 0.15N/A
N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamideN/A74.52 ± 0.07
N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamideN/A83.52 ± 0.08

These findings suggest that compounds similar to this compound may possess significant inhibitory effects on key enzymes associated with Alzheimer's disease and diabetes management .

Therapeutic Potential

The biological activity of this compound extends beyond enzyme inhibition. The structural characteristics of the benzodioxine moiety contribute to its interaction with biological targets. For example:

  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties against neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further development as therapeutic agents.

Study on Alzheimer's Disease

A study synthesized various sulfonamides based on the benzodioxine structure and assessed their potential as therapeutic agents for Alzheimer's disease. The results indicated that specific derivatives showed moderate inhibition of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease .

Antidiabetic Activity

Another investigation focused on the anti-diabetic potential of related compounds. The study revealed that certain derivatives demonstrated significant activity in inhibiting α-glucosidase, which is crucial for managing blood glucose levels in diabetic patients .

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-16(12-5-3-2-4-6-12)21(17,18)13-7-8-14-15(11-13)20-10-9-19-14/h7-8,11-12H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCSZJUZGUVMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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